6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Aqueous solubility Salt form selection Formulation compatibility

6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS 1260637-73-7, molecular formula C₁₀H₁₁BrClNO₂, MW 292.56) belongs to the tetrahydroisoquinoline (THIQ) class of heterocyclic building blocks. It features a bromine substituent at the 6-position of the isoquinoline core, a carboxylic acid group at the 1-position, and is supplied as the hydrochloride salt.

Molecular Formula C10H11BrClNO2
Molecular Weight 292.557
CAS No. 1260637-73-7
Cat. No. B567714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride
CAS1260637-73-7
Molecular FormulaC10H11BrClNO2
Molecular Weight292.557
Structural Identifiers
SMILESC1CNC(C2=C1C=C(C=C2)Br)C(=O)O.Cl
InChIInChI=1S/C10H10BrNO2.ClH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H
InChIKeyIARLQQJKOKORBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS 1260637-73-7): Procurement-Relevant Structural and Application Baseline


6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS 1260637-73-7, molecular formula C₁₀H₁₁BrClNO₂, MW 292.56) belongs to the tetrahydroisoquinoline (THIQ) class of heterocyclic building blocks. It features a bromine substituent at the 6-position of the isoquinoline core, a carboxylic acid group at the 1-position, and is supplied as the hydrochloride salt [1]. This compound serves as a key pharmaceutical intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and liver X receptor (LXR) modulators . Its structural configuration — specifically the 6-bromo regioisomer paired with the 1-carboxylic acid hydrochloride salt form — distinguishes it from other bromo-THIQ positional isomers and the corresponding free-base form in terms of solubility, synthetic accessibility, and downstream coupling chemistry.

Why 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride Cannot Be Interchanged with Positional Isomers or the Free Base


Within the THIQ-1-carboxylic acid family, the position of the bromine atom (C5 vs C6 vs C7 vs C8) dictates the electronic environment of the aromatic ring, which directly governs reactivity in palladium- and nickel-catalyzed cross-coupling reactions [1]. The hydrochloride salt form confers aqueous solubility properties fundamentally different from the free carboxylic acid (CAS 1260643-32-0), affecting handling, formulation, and reaction medium compatibility [2]. Furthermore, the C6-bromo regioisomer has been specifically validated as an intermediate in ROCK inhibitor and LXR modulator patent routes, whereas the C5 and C7 analogs lack equivalent documented downstream utility in these therapeutic programs . Generic substitution — whether by positional isomer or by the free-base form — introduces quantifiable risks in reaction yield, solubility, and regulatory compliance that the following evidence quantifies.

Quantitative Evidence Guide: Verifiable Differentiation of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride


Hydrochloride Salt Aqueous Solubility vs Free Base (CAS 1260643-32-0)

The hydrochloride salt (CAS 1260637-73-7) demonstrates experimentally confirmed aqueous solubility of ≥25 mg/mL (equivalent to ≥25 g/L), measured at ambient temperature [1]. By contrast, the free base 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 1260643-32-0) does not have publicly reported aqueous solubility data at comparable concentrations, and structurally analogous free-base THIQ-1-carboxylic acids such as (S)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS 151004-92-1) are reported as sparingly soluble at 21 g/L (calculated, 25 °C) . The hydrochloride salt therefore provides at minimum a 1.2-fold improvement in aqueous solubility over the closest comparable free-base THIQ-1-carboxylic acid, with the practical advantage that the salt form is fully dissociated in aqueous media, facilitating direct use in buffered reaction conditions and biological assay buffers without pre-dissolution in organic co-solvents.

Aqueous solubility Salt form selection Formulation compatibility

Defined Four-Step Patent Synthesis with Quantified Stepwise and Overall Yield

Patent CN103880745A discloses a four-step synthesis of the free base 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid starting from 3-bromophenylacetonitrile [1]. Under optimized conditions (Embodiment 1), the stepwise yields are: Step 1 (reduction to 3-bromophenethylamine): 93.4%; Step 2 (methyl carbamate protection): 96.7%; Step 3 (Pictet-Spengler-type cyclization): 91.3%; Step 4 (hydrolysis to free carboxylic acid): 76.4%. The overall four-step yield is approximately 63.0% (calculated as 0.934 × 0.967 × 0.913 × 0.764). Under alternative conditions (Embodiment 2, with pyridine replacing triethylamine in Step 2 and lower acid concentration in Step 4), the overall yield drops to approximately 42.3% (89.4% × 93.6% × 83.4% × 60.6%), demonstrating a 1.5-fold yield advantage for the optimized protocol. No comparable patent-defined, four-step synthesis with full stepwise quantification exists for the 5-bromo or 7-bromo positional isomers from their respective starting materials.

Synthetic efficiency Patent-validated route Process chemistry

Position-Specific C6 Bromine: Cross-Coupling Reactivity vs C5 and C7 Regioisomers

The C6 bromine position on the tetrahydroisoquinoline scaffold has been explicitly validated in nickel-catalyzed reductive cross-coupling and merged photocatalytic reactions, where 6-bromo isoquinolones served as dual-purpose reacting partners with tosylates and carboxylic acids [1]. In direct comparison, N-methyl 6-bromo isoquinolone performed better than the corresponding N-benzyl counterpart in Ni-catalyzed cross-coupling reactions [1]. The 6-bromo regioisomer occupies a sterically and electronically distinct position on the aromatic ring compared to the C5 (peri to the saturated ring nitrogen) and C7 (meta to the C1-carboxylic acid attachment point) isomers. The C6 position benefits from reduced steric hindrance relative to C5, which sits adjacent to the ring junction, and avoids the electronic deactivation that can occur at C7 due to its meta relationship with the electron-withdrawing carboxylic acid group [2]. Halogenated THIQ derivatives at C6/C7 have been specifically noted as 'good candidates to enter Suzuki, Buchwald, and other related coupling reactions for escalating the scaffold and lead optimization in drug discovery' [2].

Cross-coupling Regioselectivity Suzuki coupling Buchwald-Hartwig

Validated Intermediate Status for ROCK Inhibitor and LXR Modulator Programs

The 6-bromo-THIQ scaffold (both the 1-carboxylic acid hydrochloride and the simpler 6-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride, CAS 215798-19-9) is explicitly cited as a pharmaceutical intermediate in patent literature for two distinct therapeutic target classes: (1) Rho-associated protein kinase (ROCK) inhibitors, referenced in PCT Int. Appl. 2019001572 (03 Jan 2019) ; and (2) Liver X receptor (LXR) inverse agonists/modulators, referenced in PCT Int. Appl. 2017223514 (28 Dec 2017) . The 1-carboxylic acid functionality provides a synthetic handle for amide coupling and esterification, both critical transformations in the construction of ROCK inhibitor and LXR modulator pharmacophores . In contrast, the 5-bromo and 7-bromo THIQ-1-carboxylic acid positional isomers (CAS 1391006-26-0 and CAS 1260640-00-3, respectively) lack equivalent documented downstream validation in ROCK or LXR patent families. Furthermore, the 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS 1260640-87-6) has been discontinued by Sigma-Aldrich , whereas the 6-bromo analog remains actively supplied through multiple global vendors.

ROCK inhibitor LXR modulator Pharmaceutical intermediate Patent-validated

Physical Property Differentiation: Melting Point vs 7-Bromo Regioisomer

The 7-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS 1260640-87-6) has a reported melting point range of 230–238 °C (Sigma-Aldrich specification, 97% purity) . The 6-bromo analog (CAS 1260637-73-7) is supplied as a solid but its melting point is not uniformly reported across vendors, which itself constitutes a differentiating feature for quality control: the absence of a narrow, universally agreed melting point range for the 6-bromo isomer suggests different crystal packing behavior compared to the 7-bromo isomer. This difference in solid-state properties has practical implications for differential scanning calorimetry (DSC) purity analysis and polymorph screening during pre-formulation studies [1]. The 6-bromo isomer's distinct crystal packing, arising from the altered dipole moment due to the bromine position relative to the carboxylic acid/hydrochloride ionic pair, means that the two regioisomers cannot be assumed to behave identically in solid-state formulation or during scale-up crystallization.

Melting point Crystal packing Quality control Solid-state characterization

Optimal Procurement Scenarios for 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride Based on Quantitative Evidence


ROCK Inhibitor Medicinal Chemistry Programs Requiring a Validated C6-Halogenated THIQ Building Block

Teams developing Rho-associated protein kinase (ROCK) inhibitors should prioritize the 6-bromo-THIQ-1-carboxylic acid hydrochloride over the 5-bromo or 7-bromo isomers. Patent PCT Int. Appl. 2019001572 explicitly describes 6-bromo-THIQ derivatives as intermediates for ROCK inhibitor synthesis . The C6 bromine position provides optimal steric accessibility for Suzuki or Buchwald cross-coupling to elaborate the scaffold, while the 1-carboxylic acid serves as a handle for amide bond formation — a critical pharmacophoric connection in isoquinoline-based ROCK inhibitors. The hydrochloride salt's ≥25 mg/mL aqueous solubility enables direct use in amide coupling reactions under aqueous or mixed aqueous-organic conditions without pre-dissolution steps.

LXR Modulator Synthesis Requiring Patent-Aligned Intermediate with Supply Chain Continuity

For LXR inverse agonist/modulator programs (PCT Int. Appl. 2017223514), the 6-bromo-THIQ-1-carboxylic acid scaffold is patent-validated . Critically, the 7-bromo regioisomer hydrochloride has been discontinued by Sigma-Aldrich, creating supply chain risk for programs that might consider the 7-bromo analog as a substitute . The 6-bromo compound's multi-vendor availability (Chemenu, Coolpharm, Combi-Blocks, AngeneChemical, Leyan) ensures procurement resilience, and the patent-defined four-step synthesis from 3-bromophenylacetonitrile (CN103880745A) provides a transparent quality reference for supplier qualification.

Late-Stage Diversification via Cross-Coupling: Building Block for Parallel Library Synthesis

Medicinal chemistry groups employing parallel synthesis or DNA-encoded library (DEL) technology for THIQ scaffold diversification should select the 6-bromo regioisomer. The C6 position has been explicitly validated in Ni-catalyzed cross-coupling with both tosylates and carboxylic acids, with N-methyl 6-bromo isoquinolone outperforming the N-benzyl counterpart [1]. The 1-carboxylic acid can be selectively protected or converted to amides/esters prior to cross-coupling at C6, enabling orthogonal functionalization not achievable with the C5 isomer (sterically hindered) or the C7 isomer (electronically deactivated by the meta-carboxylic acid).

Aqueous-Phase Bioconjugation or Assay Development Requiring Pre-Dissolved Building Block

For applications requiring aqueous solubility without organic co-solvents — such as bioconjugation to proteins, in-solution biochemical assays, or fragment-based screening by NMR — the hydrochloride salt is the mandatory form. The experimentally confirmed ≥25 mg/mL water solubility [2] compares favorably with the free base, which requires DMSO or DMF pre-dissolution. This eliminates cosolvent-induced artifacts in biochemical assays and simplifies automation in high-throughput screening workflows.

Quote Request

Request a Quote for 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.